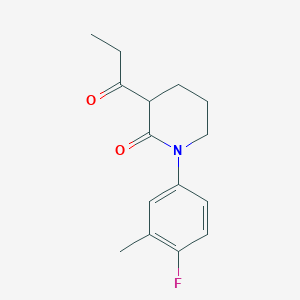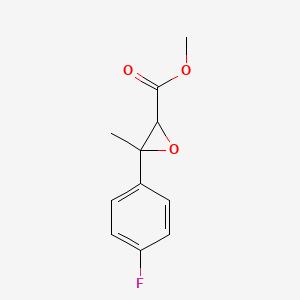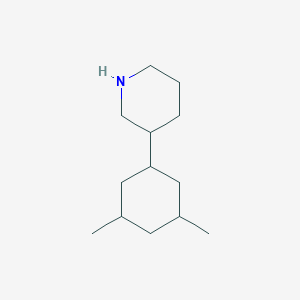
3-(3,5-Dimethylcyclohexyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylcyclohexyl)piperidine is a chemical compound that belongs to the class of piperidines, which are nitrogen-containing heterocycles. Piperidines are known for their significant role in medicinal chemistry due to their presence in various bioactive molecules and pharmaceuticals
Preparation Methods
The synthesis of 3-(3,5-Dimethylcyclohexyl)piperidine can be achieved through several synthetic routes. One common method involves the hydrogenation of 3,5-dimethylpyridine to produce 3,5-dimethylpiperidine, which can then be further functionalized to introduce the cyclohexyl group . Industrial production methods often utilize catalytic hydrogenation over a molybdenum disulfide catalyst to achieve high yields and purity . Additionally, continuous flow reactions and microwave-assisted cyclocondensation have been explored for efficient synthesis .
Chemical Reactions Analysis
3-(3,5-Dimethylcyclohexyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides. Major products formed from these reactions include functionalized piperidines and cyclohexyl derivatives .
Scientific Research Applications
3-(3,5-Dimethylcyclohexyl)piperidine has been extensively studied for its applications in chemistry, biology, medicine, and industry. In medicinal chemistry, piperidine derivatives are known for their therapeutic effects, including anticancer, antihypertensive, and antimicrobial activities . The compound’s unique structure makes it a valuable scaffold for drug design and development. In biology, it has been used as a building block for the synthesis of bioactive molecules and natural products . Industrial applications include its use as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various signaling pathways, including NF-κB, PI3K/Akt, and caspase-dependent pathways . These interactions result in the regulation of cellular processes such as apoptosis, proliferation, and inflammation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to downstream signaling events .
Comparison with Similar Compounds
3-(3,5-Dimethylcyclohexyl)piperidine can be compared with other similar compounds, such as 3,5-dimethylpiperidine and piperine. While 3,5-dimethylpiperidine shares a similar piperidine core, the presence of the cyclohexyl group in this compound imparts unique properties and applications . Piperine, another piperidine derivative, is known for its bioavailability-enhancing properties and therapeutic potential . The structural differences between these compounds result in distinct biological activities and applications .
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
3-(3,5-dimethylcyclohexyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-10-6-11(2)8-13(7-10)12-4-3-5-14-9-12/h10-14H,3-9H2,1-2H3 |
InChI Key |
YJSNUZBKEJUDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C2CCCNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


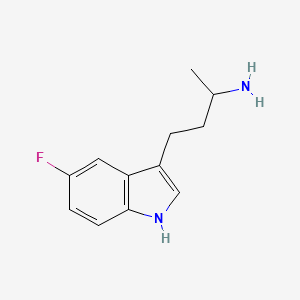


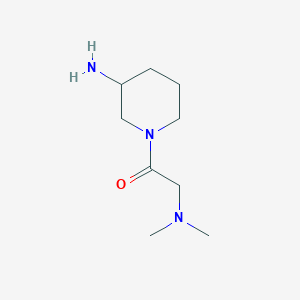


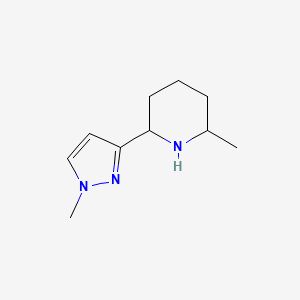

![2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol](/img/structure/B13175759.png)
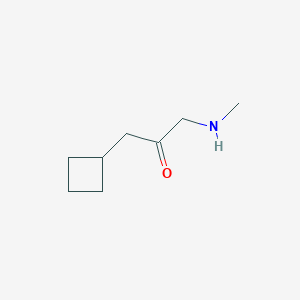
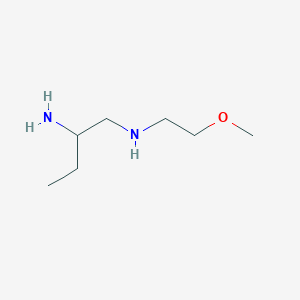
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
